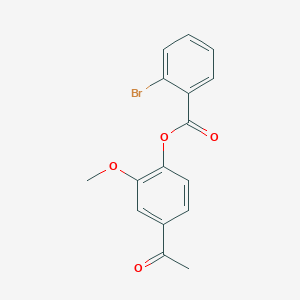![molecular formula C18H25N3O3 B5594026 4-[2-(4-morpholinyl)butanoyl]-1-phenyl-2-piperazinone](/img/structure/B5594026.png)
4-[2-(4-morpholinyl)butanoyl]-1-phenyl-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- Enaminones containing morpholine and piperazine were synthesized and characterized, including their three-dimensional structure confirmed by single crystal X-ray crystallography (Bhat et al., 2018).
- A high-yielding, asymmetric synthesis of novel bicyclic azetidin-2-ones, including morpholine and piperazine annulated beta-lactam derivatives, was developed (Van Brabandt et al., 2006).
Molecular Structure Analysis
- The molecular structure of a compound with a morpholine ring was analyzed, revealing that the morpholine ring adopts a chair conformation (Aydın et al., 2011).
Chemical Reactions and Properties
- SnAP reagents were introduced for transforming aldehydes into N-unprotected piperazines and morpholines, highlighting a method for synthesizing these structures (Luescher et al., 2014).
- Diverse morpholinyl/piperazinylbenzothiazines were synthesized, demonstrating the chemical versatility of compounds containing morpholine/piperazine structures (Sharma et al., 2011).
Physical Properties Analysis
- The crystal structures of compounds containing morpholine and piperazine were determined, providing insights into their physical properties (Aydinli et al., 2010).
Chemical Properties Analysis
- Novel morpholine and piperazine coupled derivatives were synthesized and evaluated for their antimicrobial activities, demonstrating the chemical properties and potential applications of such compounds (Marvadi et al., 2019).
Applications De Recherche Scientifique
Synthesis and Characterization in Medicinal Chemistry
4-[2-(4-Morpholinyl)butanoyl]-1-phenyl-2-piperazinone is explored in the field of medicinal chemistry, particularly in the synthesis of novel compounds. In one study, the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety was achieved through a simple and efficient method, highlighting the compound's role in creating diverse molecular structures (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Pharmacology and Drug Design
The compound's derivatives have been utilized in pharmacology and drug design. In a research on 2,2,4-substituted morpholines, derivatives showed various biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties. This study demonstrates the compound's potential in developing drugs with specific therapeutic effects (Rekka & Kourounakis, 2010).
Biomedical Applications
In the context of biomedical applications, phosphorus dendrimers with amine terminal groups, including morpholine, have been synthesized and studied for their cytotoxicity, DNA complexation, and potential in gene delivery. This research underscores the importance of the compound in advanced biomedical research and therapy (Padié, Maszewska, Majchrzak, Nawrot, Caminade, & Majoral, 2009).
Chemical Synthesis and Organic Chemistry
The compound is significant in chemical synthesis and organic chemistry. It has been used in the synthesis of highly substituted morpholines and piperazines, indicating its role in creating diverse and complex organic compounds (Patil, Madhavachary, Kurpiewska, Kalinowska-Tłuścik, & Dömling, 2017).
Development of Prodrugs
In pharmaceutical science, the development of prodrugs utilizing piperazine/morpholine derivatives has been researched. These prodrugs, designed for enhanced skin permeation, demonstrate the compound's utility in improving drug delivery systems (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).
Propriétés
IUPAC Name |
4-(2-morpholin-4-ylbutanoyl)-1-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-2-16(19-10-12-24-13-11-19)18(23)20-8-9-21(17(22)14-20)15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFPMIVGQHSFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(C(=O)C1)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methyl-2-furyl)methylene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5593946.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5593947.png)
![(1S*,5R*)-6-benzyl-3-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5593949.png)
![1-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-4-methylpiperazine](/img/structure/B5593952.png)
![2-[4-(benzylsulfonyl)-1-piperazinyl]ethanol](/img/structure/B5593963.png)
![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5593970.png)


![ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5593994.png)

![(1S*,5R*)-6-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5594009.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594010.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5594013.png)
![6-(2-furyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5594028.png)